3-(azetidin-2-yl)-1H-indole
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Overview
Description
3-(azetidin-2-yl)-1H-indole is a heterocyclic compound that features both an indole and an azetidine ring. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Azetidine is a four-membered nitrogen-containing ring. The combination of these two structures in a single molecule makes this compound an interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-2-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of indole derivatives with azetidine precursors in the presence of a base can lead to the formation of this compound. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as catalytic hydrogenation and microwave-assisted synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce fully saturated azetidine-indole compounds .
Scientific Research Applications
3-(azetidin-2-yl)-1H-indole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(azetidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism depends on the specific application and the biological system being studied. In cancer research, it may inhibit cell proliferation by interfering with tubulin polymerization, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(prop-1-en-2-yl)azetidin-2-one: This compound also contains an azetidine ring and has been studied for its antiproliferative effects in cancer cells.
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: These compounds are derivatives of azetidine and have been explored for their potential as GABA derivatives.
Uniqueness
3-(azetidin-2-yl)-1H-indole is unique due to the presence of both an indole and an azetidine ring in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C11H12N2 |
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Molecular Weight |
172.23 g/mol |
IUPAC Name |
3-(azetidin-2-yl)-1H-indole |
InChI |
InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9(7-13-10)11-5-6-12-11/h1-4,7,11-13H,5-6H2 |
InChI Key |
JTFWDUUCHCANRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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